molecular formula C10H10BrNO2 B13160629 4-(2-Bromo-5-hydroxyphenyl)pyrrolidin-2-one

4-(2-Bromo-5-hydroxyphenyl)pyrrolidin-2-one

Cat. No.: B13160629
M. Wt: 256.10 g/mol
InChI Key: MGSZSLVTUNNSAN-UHFFFAOYSA-N
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Description

4-(2-Bromo-5-hydroxyphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a pyrrolidinone ring substituted with a bromine atom and a hydroxyl group on the phenyl ring, making it a unique structure with potential for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromo-5-hydroxyphenyl)pyrrolidin-2-one typically involves the formation of the pyrrolidinone ring followed by the introduction of the bromine and hydroxyl groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromo-5-hydroxybenzaldehyde with a suitable amine can lead to the formation of the desired pyrrolidinone derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromo-5-hydroxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can introduce various functional groups .

Scientific Research Applications

4-(2-Bromo-5-hydroxyphenyl)pyrrolidin-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-hydroxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

    4-(4-Fluorophenyl)pyrrolidin-2-one: Similar structure but with a fluorine atom instead of bromine.

    4-(4-Methylphenyl)pyrrolidin-2-one: Contains a methyl group instead of bromine.

    4-(4-Nitrophenyl)pyrrolidin-2-one: Features a nitro group instead of bromine.

Uniqueness: 4-(2-Bromo-5-hydroxyphenyl)pyrrolidin-2-one is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

4-(2-bromo-5-hydroxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H10BrNO2/c11-9-2-1-7(13)4-8(9)6-3-10(14)12-5-6/h1-2,4,6,13H,3,5H2,(H,12,14)

InChI Key

MGSZSLVTUNNSAN-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=C(C=CC(=C2)O)Br

Origin of Product

United States

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